2-(2-methoxyphenoxy)-N-phenylpropanamide
Description
2-(2-Methoxyphenoxy)-N-phenylpropanamide is a propanamide derivative featuring a 2-methoxyphenoxy group attached to the α-carbon of the propanamide backbone and an N-phenyl substitution. The methoxyphenoxy moiety is hypothesized to influence receptor binding (e.g., adrenoceptors) based on related compounds .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(16(18)17-13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)19-2/h3-12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHXWIPZTVCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)-N-phenylpropanamide typically involves the reaction of 2-methoxyphenol with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenoxy)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 2-(2-hydroxyphenoxy)-N-phenylpropanamide
Reduction: 2-(2-methoxyphenoxy)-N-phenylpropanamine
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-phenylpropanamide has found applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenoxy)-N-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis of Analogs
The following table summarizes key analogs, their structural variations, and biological activities:
Key Findings from Comparative Studies
Influence of Aromatic Substituents
- Carbazolyl and Naphthyl Groups : Compounds with carbazolyl (e.g., FAAH inhibitors ) or methoxynaphthyl (e.g., naproxen derivatives ) substituents exhibit targeted enzyme inhibition or anti-inflammatory activity. The bulkier aromatic systems may enhance binding to hydrophobic enzyme pockets.
- Methoxyphenoxy Group: In adrenoceptor-binding analogs, the 2-methoxyphenoxy moiety contributes to interactions with α1/α2-adrenoceptors, as seen in antiarrhythmic compounds .
Role of Nitrogen-Containing Moieties
- Piperidinyl Substitutions : Piperidine-containing analogs (e.g., R 30 730 ) demonstrate extreme analgesic potency, likely due to enhanced blood-brain barrier penetration and opioid receptor affinity.
- Amino and Fluoro Modifications: Fluorophenyl or aminophenyl groups (e.g., N-(5-Amino-2-fluorophenyl)- derivative ) may alter metabolic stability or target selectivity, though further studies are needed.
Biological Activity
2-(2-methoxyphenoxy)-N-phenylpropanamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 287.34 g/mol
- CAS Number : [B3966295]
This compound features a methoxy group, a phenoxy group, and an amide linkage, which contribute to its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or bind to receptors, influencing various cellular pathways. Further studies are needed to elucidate the precise mechanisms involved.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : These assays demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.
- Ecdysone 20-Monooxygenase Activity : Similar compounds have been shown to inhibit this enzyme in insect models, suggesting that this compound may have similar effects .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of phenylpropanamides, including this compound, researchers found significant inhibition against several strains of bacteria. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition.
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results demonstrated a marked reduction in pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
